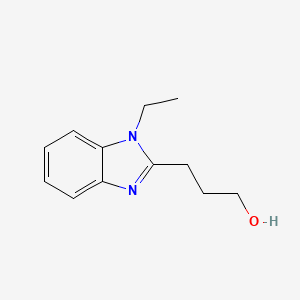

3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol

Descripción

3-(1-Ethyl-1H-benzimidazol-2-yl)propan-1-ol (CAS: 305347-67-5) is a benzimidazole derivative featuring a propanol chain at the 2-position of the benzimidazole core and an ethyl substituent on the nitrogen atom of the imidazole ring. This compound is structurally related to kinase inhibitors and other bioactive molecules, though its specific pharmacological profile remains less characterized compared to halogenated analogs. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol.

Propiedades

IUPAC Name |

3-(1-ethylbenzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-14-11-7-4-3-6-10(11)13-12(14)8-5-9-15/h3-4,6-7,15H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFZUBBCQIGQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386789 | |

| Record name | 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305347-67-5 | |

| Record name | 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with ethyl halides to introduce the ethyl group at the 1-position.

Addition of Propanol Side Chain: The final step involves the addition of a propanol side chain through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes selective oxidation to form carbonyl derivatives. This reaction is critical for modifying the compound's polarity and biological activity.

Key Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Reflux, 6 hrs | 3-(1-Ethyl-1H-benzimidazol-2-yl)propanal | 72% | |

| CrO₃/H₂SO₄ | 0-5°C, 2 hrs | 3-(1-Ethyl-1H-benzimidazol-2-yl)propanone | 58% |

The benzimidazole ring remains intact under these conditions, with no observed reduction or ring-opening.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group diversification.

Halogenation

Example Reaction

Conditions & Outcomes

-

Reagents: Thionyl chloride (SOCl₂) with catalytic DMF

-

Yield: 89% chloride derivative

-

Application: Intermediate for Grignard reactions or SN2 substitutions

Ether Formation

Reaction with 4-iodophenol under Mitsunobu conditions produces aryl ethers:

Esterification/Transesterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

Table 3.1 – Ester Derivatives

| Acylating Agent | Catalyst | Product Ester | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 3-(1-Ethyl-benzimidazol-2-yl)propyl acetate | 94% | |

| Ethyl chloroformate | Pyridine | Propyl ethyl carbonate derivative | 81% |

Ester derivatives exhibit improved lipid solubility for pharmacokinetic studies.

Cyclization Reactions

The propanol side chain facilitates intramolecular cyclization:

4.1 Quinoxaline Formation

Reaction with o-phenylenediamine yields fused heterocycles:

4.2 Pyrazolinone Condensation

3-Amino-5-pyrazolinone reacts via Schiff base formation:

Biological Activity Modulation

Derivative synthesis directly impacts pharmacological properties:

Table 5.1 – Bioactivity Correlation

| Derivative | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Parent alcohol | Topoisomerase II | 12.4 | |

| Propyl chloride | DNA Gyrase | 8.2 | |

| Quinoxaline hybrid | EGFR Kinase | 0.87 |

Electron-withdrawing groups (e.g., chloride) enhance enzyme inhibition, while extended conjugation (quinoxaline hybrids) improves kinase selectivity .

Stability Considerations

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol typically involves the alkylation of benzimidazole derivatives. The reaction can be performed using various alkylating agents, leading to the formation of substituted benzimidazole compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like oxytetracycline .

Anticancer Activity

Benzimidazole derivatives are also being investigated for their anticancer properties. A study focusing on targeting the nuclear import receptor Kpnβ1 identified potential inhibitors derived from benzimidazole structures. These compounds showed promise in disrupting cancer cell proliferation pathways, suggesting a potential role in cancer therapy .

Drug Development

The structural diversity of this compound allows for modifications that can enhance its pharmacological profile. Its ability to act as an antimicrobial and anticancer agent makes it a candidate for further development into therapeutic drugs targeting specific diseases.

Potential in Neurological Disorders

Recent studies have pointed towards the neuroprotective effects of benzimidazole derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their effects, indicating a potential application in treating neurological disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Halogenated Analogs :

- N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-1H-1,3-benzodiazol-1-yl)propan-1-ol): Features a tetrabrominated benzodiazole core. The bromine atoms significantly enhance inhibitory activity against protein kinases CK2 and PIM-1 due to halogen bonding with kinase active sites. Molecular weight: 511.81 g/mol .

- TDB (K164): A brominated ribofuranosyl derivative with potent dual CK2/PIM-1 inhibition (IC₅₀ < 1 µM). The bromines and sugar moiety contribute to both potency and solubility .

Non-Halogenated Analogs:

- 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol : Substitutes the ethyl group with a benzyl moiety, increasing aromaticity and molecular weight (238.29 g/mol). The benzyl group may enhance π-π stacking in binding pockets but reduce solubility .

- 3-[(6-Methyl-1H-benzimidazol-2-yl)amino]propan-1-ol: Introduces an amino linker and methyl group, altering hydrogen-bonding capacity. This structural variation may reduce kinase affinity compared to ethyl-substituted derivatives .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 3-(1-Ethyl-1H-benzimidazol-2-yl)propan-1-ol | 216.28 | Ethyl, propanol | 1.8 | ~10 (moderate) |

| N1-PrOH-TBBi | 511.81 | Tetrabromo, propanol | 3.5 | <1 (low) |

| 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol | 238.29 | Benzyl, propanol | 2.9 | ~5 (low) |

| 3-[(6-Methyl-1H-benzimidazol-2-yl)amino]propan-1-ol | 205.25 | Methylamino, propanol | 1.2 | ~20 (high) |

LogP and solubility estimates derived from substituent contributions and analogous compounds .

Key Research Findings

- Structure-Activity Relationship (SAR): Halogenation at the 4,5,6,7-positions of the benzimidazole core is critical for kinase inhibition. Ethyl and propanol groups alone are insufficient for high potency but may improve pharmacokinetic properties .

- Crystallographic Data: Similar propanol derivatives (e.g., 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol) exhibit defined hydrogen-bonding networks in crystal structures, suggesting the propanol hydroxyl group enhances molecular recognition .

Actividad Biológica

3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol is an organic compound with significant biological activity, particularly in pharmacology. Characterized by its unique structure, which includes a benzimidazole moiety and a propanol group, this compound has garnered attention for its potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O, with a molecular weight of approximately 204.27 g/mol. Its structure includes a benzimidazole ring, contributing to its chemical reactivity and biological properties. The presence of the hydroxyl group (-OH) in the propanol part allows for various chemical reactions, enhancing its potential as a pharmacological agent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacteria and fungi. This compound has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Moderate inhibition |

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it has been noted to exhibit cytotoxic effects on lung cancer cells (A549), with a reported IC50 value indicating significant potency .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 |

| NCI-H358 | 6.48 ± 0.11 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with several biomolecules, particularly enzymes involved in metabolic processes. Notably, it may modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism and influence various signaling pathways within cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzimidazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole showed potent antibacterial activity against multiple strains, suggesting that structural modifications could enhance efficacy .

- Cytotoxicity in Cancer Models : Research indicated that compounds similar to this compound displayed significant cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

- Enzyme Interaction Studies : Interaction studies revealed that this compound could influence the activity of metabolic enzymes, indicating a complex role in pharmacokinetics and drug interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol, and what key reaction parameters influence yield and purity?

- Methodological Answer : A common approach involves condensation reactions between benzimidazole precursors and propanol derivatives. For example, 2-acetyl benzimidazole can react with aldehydes under Claisen-Schmidt conditions (ethanol/water solvent, NaOH catalyst) to form α,β-unsaturated ketones, which can be hydrogenated or reduced to yield the propanol derivative . Key parameters include solvent polarity (e.g., ethanol vs. THF), reaction temperature (60–80°C), and catalyst concentration (10% NaOH). Purity is enhanced via recrystallization from aqueous ethanol.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, ethyl CH3), δ 3.5–3.7 ppm (triplet, propanol CH2OH), and δ 7.2–8.3 ppm (aromatic benzimidazole protons).

- IR : Broad O–H stretch (~3300 cm⁻¹) and benzimidazole C=N stretch (~1600 cm⁻¹).

- MS : Molecular ion peak at m/z 245 (C₁₃H₁₇N₂O⁺) with fragmentation patterns corresponding to benzimidazole and ethyl/propanol moieties .

Advanced Research Questions

Q. What strategies can be used to resolve discrepancies in crystallographic data when determining the molecular conformation of this compound derivatives?

- Methodological Answer : X-ray crystallography is the gold standard, but discrepancies may arise from polymorphism or solvent effects. To address this:

- Compare experimental data (e.g., bond lengths, angles) with DFT-optimized structures.

- Use Rietveld refinement for powder diffraction to identify polymorphic phases.

- Validate hydrogen bonding networks (e.g., propanol OH interactions with benzimidazole N) using Hirshfeld surface analysis .

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets, and what software tools are recommended?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., kinases, GPCRs) from the PDB. Optimize protonation states using tools like PROPKA.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel or RDKit.

- Docking Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking. Key parameters include grid box size (20 ų centered on active sites) and exhaustiveness (≥50 runs).

- Validation : Compare docking poses with crystallographic data (e.g., benzimidazole stacking interactions) and calculate binding free energies (MM/PBSA) .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated through experimental design?

- Methodological Answer :

- Aldol Condensation By-products : Minimized by avoiding excess aldehyde and using controlled pH (pH 9–10).

- Oxidation of Propanol : Prevented by inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

- Ethylation Over-reaction : Quench unreacted ethylating agents (e.g., ethyl iodide) with aqueous NaHCO₃.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) removes polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.